molecular formula C22H23FN6O2S B2677342 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185061-07-7

4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

カタログ番号: B2677342
CAS番号: 1185061-07-7
分子量: 454.52
InChIキー: PJRFZYPHSRVJPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolopyrimidinone derivative featuring a 4-ethyl substituent and a 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl side chain. Its synthesis likely involves coupling reactions between enaminone intermediates and fluorophenylpiperazine derivatives, as seen in analogous thieno-fused bicyclic compounds .

特性

IUPAC Name

8-ethyl-12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2S/c1-2-28-21(31)20-17(9-14-32-20)29-18(24-25-22(28)29)7-8-19(30)27-12-10-26(11-13-27)16-6-4-3-5-15(16)23/h3-6,9,14H,2,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFZYPHSRVJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel derivative within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26FN5O2S\text{C}_{23}\text{H}_{26}\text{F}\text{N}_5\text{O}_2\text{S}

This structure is characterized by the presence of a thieno ring fused to a triazole and pyrimidine moiety, which is often associated with significant biological activity.

Biological Activity Overview

Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit a wide range of biological activities. The following subsections detail specific findings related to the biological activity of the compound .

Antitumor Activity

A series of studies have demonstrated that compounds within this class can inhibit tumor cell proliferation. For instance:

  • Cell Line Studies : Research indicated that similar thieno derivatives showed IC50 values ranging from 27.6 μM to 43 μM against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) . Although specific data for the compound is limited, its structural similarities suggest potential antitumor efficacy.

Antimicrobial Properties

Thieno derivatives have also been evaluated for their antimicrobial properties:

  • Microbial Inhibition : Compounds structurally related to this triazolo-pyrimidine have shown significant antibacterial and antifungal activities. For example, certain derivatives inhibited the growth of Staphylococcus aureus and Candida albicans . The presence of the piperazine moiety in our compound may enhance its interaction with microbial targets.

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : Many thieno derivatives act as inhibitors for key enzymes involved in cancer cell metabolism. This includes inhibition of topoisomerases and kinases .
  • Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors or other cellular targets, enhancing pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antitumor Activity : A study synthesized various thieno derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The most potent compounds exhibited significant selective cytotoxicity with IC50 values below 30 μM .
  • Antimicrobial Efficacy Study : A comparative study on thieno derivatives indicated that modifications in substituents could lead to enhanced antimicrobial activity against resistant strains of bacteria .

Data Summary Table

Biological ActivityIC50 Value (μM)Target Cell Line/OrganismReference
Antitumor27.6MDA-MB-231 (Breast Cancer)
Antimicrobial<50Staphylococcus aureus
Antimicrobial<50Candida albicans

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Properties : The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression by acting as selective serotonin reuptake inhibitors (SSRIs) .
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The thieno[2,3-e][1,2,4]triazolo structure is associated with interactions that may disrupt tumor growth .
  • Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been explored. In silico docking studies indicate promising interactions with targets such as lipoxygenase, which could lead to anti-inflammatory agents .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

  • Psychiatric Disorders : Given its potential antidepressant effects, this compound may serve as a candidate for treating mood disorders. Its mechanism of action could involve modulation of serotonin receptors, similar to existing antidepressants.
  • Cancer Therapy : The anticancer properties suggest its use in developing novel chemotherapeutic agents. Further studies are necessary to elucidate its efficacy in vivo and establish safe dosage regimens.
  • Pain Management : Due to its anti-inflammatory properties, it may also find applications in pain management protocols, particularly for conditions characterized by chronic inflammation.

Case Studies

Several case studies have reported on the efficacy of related compounds with similar structures:

  • A study on a related triazolopyrimidine derivative demonstrated significant cytotoxic effects against breast cancer cells through apoptosis pathways .
  • Another research highlighted the antidepressant-like effects of piperazine derivatives in animal models, showcasing improvements in behavioral tests indicative of reduced anxiety and depression .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure Variations

The target compound’s thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core distinguishes it from analogs such as:

  • Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one (e.g., compound 4f in ), which has a fused thieno-pyrimidine ring system but lacks the ethyl and fluorophenylpiperazine substituents .

Substituent Analysis

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents Pharmacological Implications
Target Compound Thieno[2,3-e]triazolopyrimidin-5(4H)-one 4-ethyl; 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl Enhanced receptor selectivity due to fluorophenyl
7-Phenyl-6-methyl-1-(4-tolyl)-... (4f, ) Thieno[2,3-d]triazolopyrimidin-5-one 7-phenyl; 6-methyl; 1-(4-tolyl); 3-ethylcarboxylate Increased lipophilicity from tolyl group
4-(Trifluoromethyl)phenylpiperazine derivative (Compound 5, ) Pyrazolopyrimidinone 4-(1H-pyrazol-4-yl)butan-1-one; 4-(trifluoromethyl)phenylpiperazine Higher metabolic stability with trifluoromethyl

Key Findings :

  • Fluorophenyl vs. Tolyl/Trifluoromethylphenyl : The 2-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents like 4-tolyl .
  • Ethyl vs.

Q & A

Q. What are the standard synthetic routes for synthesizing thieno-triazolo-pyrimidinone derivatives, and how can they be adapted for this compound?

Methodological Answer: The synthesis of thieno-triazolo-pyrimidinone derivatives typically involves cyclocondensation of thiophene precursors with hydrazonoyl chlorides or azide intermediates. For example:

  • Step 1: React 2-azido-3-thiophenecarboxylates with ethyl acetoacetate derivatives to form triazolo-pyrimidinone cores .
  • Step 2: Introduce the 4-(2-fluorophenyl)piperazine moiety via alkylation or amide coupling. Dimethylformamide (DMF) or ethanol/dioxane mixtures are common solvents for crystallization .
    Key Data:
Reaction StepReagents/ConditionsYieldReference
Core formationHydrazonoyl chloride, DMF, 80°C65–70%
Piperazine coupling4-(2-Fluorophenyl)piperazine, K₂CO₃, DMF50–60%

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

Methodological Answer:

  • HPLC-MS: Resolve impurities like 4-phenylpiperazine analogs (e.g., Impurity B, CAS 62337-66-0) using C18 columns and acetonitrile/water gradients .
  • NMR: Confirm regiochemistry of the thieno-triazolo-pyrimidinone core via ¹H-¹³C HMBC correlations (e.g., distinguishing C-5 vs. C-7 substitution) .
  • Elemental Analysis: Validate purity (>98%) for pharmacological studies .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • In vitro receptor binding: Screen for serotonin (5-HT₁A) or dopamine D2/D3 receptor affinity due to the 4-(2-fluorophenyl)piperazine moiety. Use radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
  • Cytotoxicity: Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

Methodological Answer:

  • Metabolic stability: Incorporate deuterated analogs (e.g., methyl-d3 groups on piperazine) to reduce CYP450-mediated oxidation .
  • LogP modulation: Replace the 4-ethyl group with polar substituents (e.g., hydroxyl or carboxylate) to enhance solubility. Use computational tools like MarvinSketch for logP predictions .

Q. How can structural contradictions in SAR studies (e.g., conflicting activity data for piperazine derivatives) be resolved?

Methodological Answer:

  • Meta-analysis: Compare datasets from similar analogs (e.g., 4-(4-chlorophenyl)piperazine vs. 4-(2-fluorophenyl)piperazine) to identify substituent-specific trends .
  • Crystallography: Resolve 3D conformations of the piperazine-propionyl linker to assess steric effects on receptor binding .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

Methodological Answer:

  • Rodent models: Use forced swim tests (FST) or tail suspension tests (TST) for antidepressant-like activity. Dose ranges: 10–30 mg/kg (i.p.) .
  • Microdialysis: Monitor extracellular dopamine/serotonin levels in the prefrontal cortex via HPLC-ECD .

Q. How can researchers address discrepancies in reported cytotoxicity data across similar compounds?

Methodological Answer:

  • Standardize assays: Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .
  • Control for impurities: Validate compound purity via HPLC before testing. For example, residual DMF from synthesis can skew results .

Q. What computational methods predict binding modes of this compound with CNS targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with 5-HT₁A receptors. Key residues: Asp116 (hydrogen bonding with piperazine) and Phe361 (π-π stacking with thieno-triazolo core) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。